molecular formula C19H19N3O3S B2641829 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034284-15-4

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2641829
CAS No.: 2034284-15-4
M. Wt: 369.44
InChI Key: HLTGQTLQRZTDKW-UHFFFAOYSA-N
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Description

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiophene ring, a piperidine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene-3-carbonyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1-(1-(thiophene-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
  • 3-Phenyl-1-(1-(furan-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
  • 3-Phenyl-1-(1-(pyridine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Uniqueness

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and binding affinity to certain targets compared to similar compounds with different heterocyclic rings.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-phenyl-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTGQTLQRZTDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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